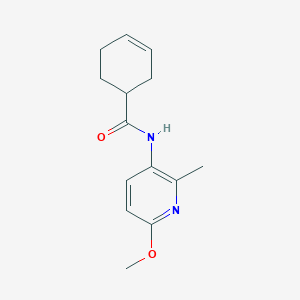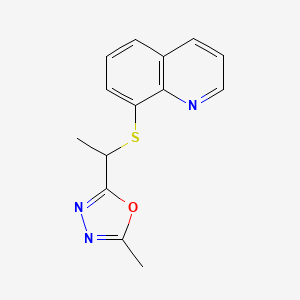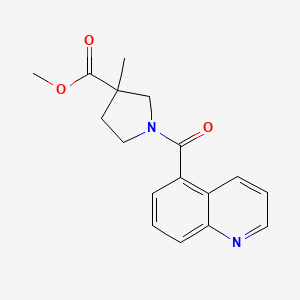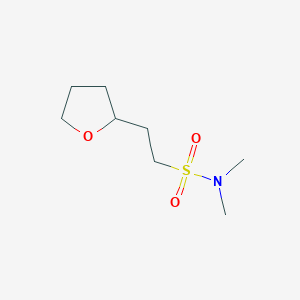![molecular formula C13H16F2N2O2 B7582894 (6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFMO and is a morpholine derivative that has been extensively studied for its anti-tumor properties.
Scientific Research Applications
DFMO has been extensively studied for its anti-tumor properties. It has been shown to inhibit the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with the development of various types of cancer. DFMO has been shown to inhibit the growth of various types of cancer cells, including breast cancer, colon cancer, and melanoma.
Mechanism of Action
DFMO inhibits ODC, which is the rate-limiting enzyme in the biosynthesis of polyamines. By inhibiting ODC, DFMO reduces the levels of polyamines, which are essential for cell growth and proliferation. This leads to the inhibition of cell growth and proliferation, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
DFMO has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of polyamines in various tissues, including the liver, brain, and prostate. DFMO has also been shown to reduce the levels of nitric oxide, which is involved in various physiological processes, including the regulation of blood pressure and the immune response.
Advantages and Limitations for Lab Experiments
DFMO has several advantages for lab experiments. It is a well-characterized compound that is readily available, making it easy to obtain for research purposes. DFMO is also stable under normal laboratory conditions, making it easy to handle and store. However, DFMO has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. DFMO is also expensive, which can limit its use in some research projects.
Future Directions
DFMO has several potential future directions in various fields. In the field of oncology, DFMO has the potential to be used as a chemopreventive agent for various types of cancer. DFMO has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, DFMO has been shown to have potential applications in the treatment of parasitic infections such as African sleeping sickness. Further research is needed to explore the potential applications of DFMO in these fields.
Conclusion
In conclusion, DFMO is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMO has been extensively studied for its anti-tumor properties and has shown promise as a potential chemopreventive agent for various types of cancer. DFMO has also been shown to have potential applications in the treatment of neurodegenerative diseases and parasitic infections. Further research is needed to explore the potential applications of DFMO in these fields.
Synthesis Methods
DFMO can be synthesized using various methods, including the reaction of 2,4-difluorobenzylamine with 6-methylmorpholine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields DFMO as a white crystalline solid with a melting point of 104-106°C.
properties
IUPAC Name |
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-8-5-17(7-12(19-8)13(16)18)6-9-2-3-10(14)4-11(9)15/h2-4,8,12H,5-7H2,1H3,(H2,16,18)/t8-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVNCJATOHKUEZ-SZSXPDSJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)N)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC(O1)C(=O)N)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(pent-4-enoylamino)methyl]benzoate](/img/structure/B7582826.png)
![1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582837.png)


![1-Cycloheptyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582864.png)

![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)

![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7582900.png)
![2-(ethylamino)-N-[(2-hydroxycyclohexyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7582903.png)
![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)
